molecular formula C13H16Cl2N2O B5656402 1-acetyl-4-(2,6-dichlorobenzyl)piperazine

1-acetyl-4-(2,6-dichlorobenzyl)piperazine

Cat. No. B5656402
M. Wt: 287.18 g/mol
InChI Key: FMCBELYNEKCRBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives generally involves the reaction of piperazine with various electrophiles to introduce substituents at the nitrogen or carbon atoms of the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines, which are structurally related to the compound of interest, is achieved through the reaction of 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution (Tung, 1957). Similar synthetic strategies could be employed for the synthesis of "1-acetyl-4-(2,6-dichlorobenzyl)piperazine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can be substituted at various positions to yield a wide range of compounds with diverse chemical properties. The structure-activity relationship (SAR) of these compounds can be analyzed through various spectroscopic techniques such as NMR, IR, and mass spectrometry, providing insights into the electronic and spatial configuration of the molecule, which is crucial for its biological activity.

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, allowing for the introduction of different functional groups into the molecule. These reactions are fundamental for the synthesis of pharmacologically active compounds. The presence of electron-withdrawing or electron-donating groups on the piperazine ring can significantly influence the reactivity of the molecule, affecting its chemical properties and biological activity.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the piperazine ring. These properties are important for the compound's application in pharmaceutical formulations, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Properties Analysis

The chemical properties of "1-acetyl-4-(2,6-dichlorobenzyl)piperazine" and related compounds depend on the functional groups attached to the piperazine ring. These properties include acidity/basicity, nucleophilicity/electrophilicity, and the ability to form hydrogen bonds, which are critical for the compound's interaction with biological targets, influencing its pharmacological activity.

properties

IUPAC Name

1-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-10(18)17-7-5-16(6-8-17)9-11-12(14)3-2-4-13(11)15/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBELYNEKCRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5422556

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